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Compound of Interest

Compound Name: BUTTER

Cat. No.: B1177399

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of standard analytical methods for the quality
control of butter, supported by available inter-laboratory comparison data. Key quality
parameters including moisture, fat, salt, and free fatty acid content are discussed, with detailed
experimental protocols and performance data to aid laboratories in method selection and

evaluation.

Data Presentation: A Comparative Overview of
Analytical Precision

The following tables summarize the performance of standard analytical methods for butter
analysis based on international collaborative studies. These studies provide key statistical
measures of precision: repeatability (sr) and reproducibility (sR). Repeatability refers to the
variation in measurements taken by a single person or instrument on the same item and under
the same conditions, while reproducibility describes the variation in measurements made by
different instruments or operators on the same item.

Table 1: Inter-Laboratory Comparison Data for Moisture, Solids-Not-Fat (SNF), and Fat-by-
Difference in Butter
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Repeatability Reproducibilit

Y Method Number of Standard y Standard
nalyte
J Principle Laboratories Deviation (sr) ( Deviation (sR)
g/100g ) (g/100g)

Moisture Oven Drying 10 0.31 0.42
Solids-Not-Fat ] ]

Gravimetric 10 0.20 0.39
(SNF)
Fat-by-Difference  Calculation 10 0.35 0.54

Data sourced from a meta-analysis of international collaborative studies.

Note on Salt and Free Fatty Acid Analysis: While standardized methods for salt and free fatty
acid analysis in butter are well-established, comprehensive, publicly available inter-laboratory
comparison reports with structured quantitative data are not as readily available as for moisture
and fat content. The precision of these methods is often evaluated and reported within
individual studies. For instance, a study on the direct determination of fat in butter reported
repeatability and reproducibility estimates of 0.23 g per 100 g and 0.45 g per 100 g,
respectively.

Experimental Protocols: Detailed Methodologies

Below are detailed protocols for the key analytical methods discussed in this guide.

Moisture Content Analysis: Oven Drying Method
(Reference Method)

This method determines the percentage of water in a butter sample by measuring the loss in
mass upon heating.

Principle: Water is evaporated from a known weight of butter by heating in an oven at a
controlled temperature. The loss in weight is equivalent to the moisture content.

Apparatus:

o Analytical balance (accurate to 0.1 mg)
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» Drying oven, capable of being maintained at 102 + 2 °C

» Desiccator with an efficient desiccant

o Flat-bottomed moisture dishes with lids

Procedure:

e Dry the moisture dish and its lid in the oven at 102 + 2 °C for at least 1 hour.

e Cool the dish and lid in a desiccator to room temperature and weigh accurately.
e Add 3-5 g of the butter sample to the dish and weigh accurately.

o Place the dish with the sample and partially covered lid in the oven at 102 + 2 °C for a
minimum of 2 hours.

 After the initial drying period, transfer the dish and lid to the desiccator, allow to cool to room
temperature, and weigh.

o Repeat the drying, cooling, and weighing process at 1-hour intervals until a constant mass is
achieved (i.e., the difference between two consecutive weighings is less than 0.5 mg).

Calculate the moisture content as a percentage of the original sample weight.

Fat Content Analysis: Solvent Extraction Method (e.g.,
Rose-Gottlieb Method)

This gravimetric method determines the fat content of butter by extracting the fat with a solvent
mixture.

Principle: The butter sample is treated with ammonia and ethanol to break the emulsion and
free the fat. The fat is then extracted using a mixture of diethyl ether and petroleum ether. The
solvent is evaporated, and the remaining fat is weighed.

Apparatus:

e Mojonnier fat extraction flask or similar
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Water bath

Drying oven

Analytical balance

Centrifuge (optional)

Reagents:

Ammonium hydroxide solution

Ethanol (95%)

Diethyl ether (peroxide-free)

Petroleum ether

Procedure:

o Accurately weigh approximately 1 g of the butter sample into the extraction flask.
e Add ammonium hydroxide and ethanol to the flask and mix thoroughly.

o Add diethyl ether, stopper the flask, and shake vigorously for 1 minute.

¢ Add petroleum ether, re-stopper, and shake vigorously for another minute.

» Allow the layers to separate, or aid separation by centrifugation.

o Carefully decant the upper ether layer containing the extracted fat into a pre-weighed
collection flask.

» Repeat the extraction process at least two more times with the ether mixture.
» Evaporate the solvent from the collection flask using a water bath.

e Dry the flask with the extracted fat in an oven at 102 + 2 °C until a constant mass is
achieved.
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e Cool the flask in a desiccator and weigh.

e The mass of the extracted residue represents the fat content.

Salt (Sodium Chloride) Content Analysis: Titrimetric
Method (Mohr's Method - AOAC 960.29)

This method determines the salt content in butter through titration with silver nitrate.

Principle: The chloride ions from the salt in the butter are titrated with a standard solution of
silver nitrate, using potassium chromate as an indicator. The endpoint is indicated by the
formation of a red-brown precipitate of silver chromate.

Apparatus:

Erlenmeyer flask (250 mL)

Burette (50 mL)

Pipettes

Analytical balance

Reagents:

o Standardized 0.1 M Silver Nitrate (AgNOs) solution

o Potassium Chromate (K2CrQa4) indicator solution (5% wi/v)

Procedure:

Accurately weigh approximately 5 g of the butter sample into an Erlenmeyer flask.

Add 100 mL of boiling distilled water to the flask.

Swirl the flask to dissolve the salt. Allow to cool to 50-55 °C.

Add 2 mL of potassium chromate indicator solution.
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« Titrate with the standardized 0.1 M silver nitrate solution while swirling continuously until the
first permanent faint orange-brown color appears.

¢ Record the volume of silver nitrate solution used.

o Calculate the percentage of sodium chloride in the sample.

Free Fatty Acids (FFA) Analysis: Titrimetric Method

This method measures the extent of hydrolytic rancidity in butter by titrating the free fatty acids
with a standard alkaline solution.

Principle: The fat from the butter is dissolved in a suitable solvent mixture, and the free fatty
acids present are titrated with a standardized solution of sodium hydroxide or potassium
hydroxide using an indicator.

Apparatus:

o Erlenmeyer flask

e Burette

e Analytical balance

Reagents:

e Solvent mixture (e.g., ethanol and diethyl ether, neutralized)

o Standardized 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution
o Phenolphthalein indicator solution

Procedure:

» Melt a representative sample of butter at a low temperature and filter to obtain clear fat.
o Accurately weigh a specific amount of the filtered fat into an Erlenmeyer flask.

o Add the neutralized solvent mixture to dissolve the fat.
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e Add a few drops of phenolphthalein indicator.

« Titrate with the standardized alkaline solution, shaking constantly, until a permanent faint
pink color is obtained.

e The free fatty acid content is usually expressed as a percentage of oleic acid or as the acid
value (mg KOH/g fat).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical procedures described above.
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Caption: Workflow for standard butter analysis methods.
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The following diagram illustrates the general process of an inter-laboratory comparison study.
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Caption: General workflow of an inter-laboratory comparison study.

« To cite this document: BenchChem. [A Guide to Inter-Laboratory Comparison of Standard
Butter Analysis Methods]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1177399#inter-laboratory-comparison-of-standard-
butter-analysis-methods]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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